molecular formula C26H22ClN3O2S B2589404 (2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-02-0

(2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2589404
CAS RN: 892415-02-0
M. Wt: 475.99
InChI Key: CTNHULYBMFVBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality (2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds, including those similar in structure to the one you've mentioned, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. For instance, compounds containing the pyrazolo[4,3-d]pyrimidine moiety have shown promising results against various cancer cell lines, outperforming reference drugs like doxorubicin in some cases. These compounds also exhibit good to excellent antimicrobial activity, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, specific compounds with related structures have been used to create complex metal complexes, which play a significant role in catalytic processes. For example, nickel complexes featuring phosphino-, phosphinito-, and phosphonitopyridine ligands have been synthesized, showcasing unique structures and potential catalytic applications in ethylene oligomerization (Kermagoret & Braunstein, 2008).

Molecular Structure Studies

Understanding the crystal structure of compounds provides insights into their potential applications and interactions. Studies focusing on the crystal structure of related compounds reveal detailed molecular arrangements, which are crucial for designing drugs with specific target interactions. The crystal structure analysis of nuarimol, a pyrimidine fungicide, illustrates the importance of structural studies in understanding the function and potential applications of these compounds (Kang, Kim, Park, & Kim, 2015).

properties

IUPAC Name

[5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-4-3-5-17(10-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-6-8-20(27)9-7-18/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNHULYBMFVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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